molecular formula C15H13IN4O2 B3736683 3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

Cat. No.: B3736683
M. Wt: 408.19 g/mol
InChI Key: OTFFIGGPVHZDNM-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have unique structure and properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

The transformation of 1,2,4-triazole-containing compounds may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .


Physical And Chemical Properties Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm −1. The 1 H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Mechanism of Action

The 1,2,4-triazole ring operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . It has been demonstrated that nitrogen-containing heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications .

Properties

IUPAC Name

3-iodo-1-[(E)-1,2,4-triazol-4-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN4O2/c16-11-5-13-14(9-3-1-2-4-12(9)22-13)10(15(11)21)6-19-20-7-17-18-8-20/h5-8,21H,1-4H2/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFIGGPVHZDNM-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
Reactant of Route 2
Reactant of Route 2
3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
Reactant of Route 3
3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
Reactant of Route 4
Reactant of Route 4
3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
Reactant of Route 5
Reactant of Route 5
3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
Reactant of Route 6
3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

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